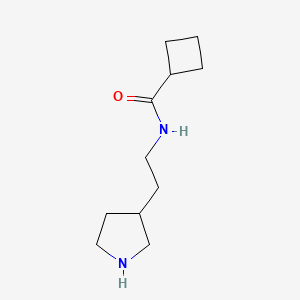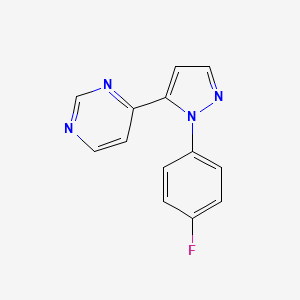
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole ring, which is further substituted with a fluorophenyl group. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
准备方法
The synthesis of 4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .
化学反应分析
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to its neuroprotective and anti-inflammatory effects .
相似化合物的比较
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine can be compared with other similar compounds, such as:
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Pyrazolo[1,5-a]pyrimidines: These compounds are used in optical applications due to their photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties.
属性
分子式 |
C13H9FN4 |
|---|---|
分子量 |
240.24 g/mol |
IUPAC 名称 |
4-[2-(4-fluorophenyl)pyrazol-3-yl]pyrimidine |
InChI |
InChI=1S/C13H9FN4/c14-10-1-3-11(4-2-10)18-13(6-8-17-18)12-5-7-15-9-16-12/h1-9H |
InChI 键 |
DYKMRAVSPYPHNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C3=NC=NC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


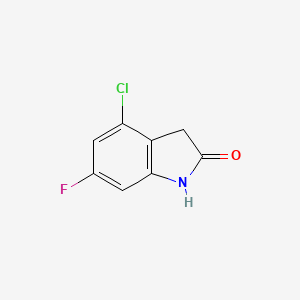
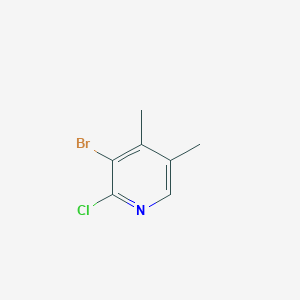
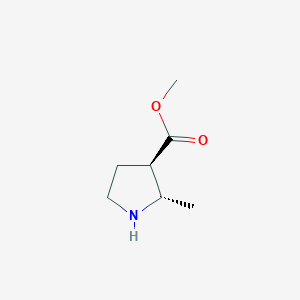
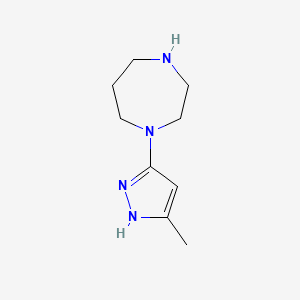
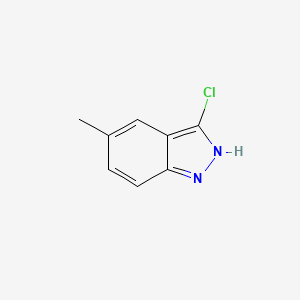
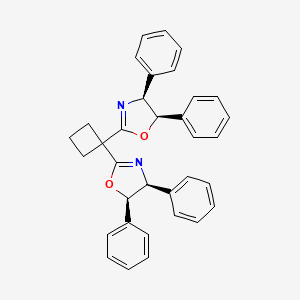
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
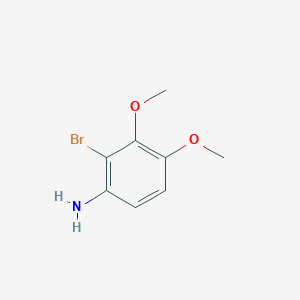
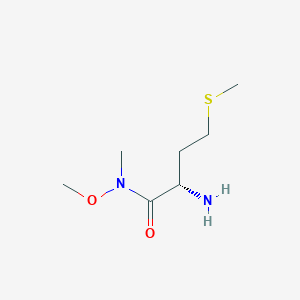
![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
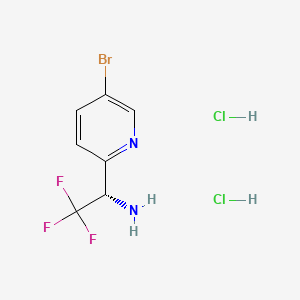
![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
